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Guanylyl-3'-5'-cytidine ammonium salt - 98046-67-4

Guanylyl-3'-5'-cytidine ammonium salt

Catalog Number: EVT-1738719
CAS Number: 98046-67-4
Molecular Formula: C19H28N9O12P
Molecular Weight: 605.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is synthesized through various methods in laboratory settings and is commercially available for research purposes. It is classified under oligonucleotide pyrimidine dimers and is integral to studies in biochemistry, molecular biology, and medicinal chemistry due to its unique structural properties.

Synthesis Analysis

Methods of Synthesis

The synthesis of Guanylyl-3'-5'-cytidine ammonium salt typically involves the following methods:

  1. Chemical Synthesis: The coupling of guanosine and cytidine through a phosphodiester bond is facilitated by activating agents such as carbodiimides or phosphoramidites under anhydrous conditions. Protecting groups are often used to prevent side reactions during the synthesis process.
  2. Enzymatic Synthesis: Enzymes like nucleoside diphosphate kinase can catalyze the formation of this compound from its precursors, providing an alternative route that may offer advantages in terms of specificity and yield.

Technical Details

The reaction conditions typically require controlled temperature and pH to optimize yield and minimize degradation. The final product is purified using chromatographic techniques followed by crystallization to obtain the ammonium salt form.

Molecular Structure Analysis

Structure

Guanylyl-3'-5'-cytidine ammonium salt features a linear structure characterized by its unique 3',5'-phosphodiester bond. This bond type is not commonly found in natural RNA molecules, which typically feature 5',3' linkages. The structural formula can be represented as follows:

Guanylyl 3 5 cytidine ammonium salt C19H25N8O12PNH3\text{Guanylyl 3 5 cytidine ammonium salt }C_{19}H_{25}N_8O_{12}P\cdot NH_3

Data

The compound's molecular weight is approximately 495.52 g/mol, and it exhibits notable stability under specific conditions, although it can degrade over time when exposed to unfavorable environmental factors such as high temperature or extreme pH levels.

Chemical Reactions Analysis

Types of Reactions

Guanylyl-3'-5'-cytidine ammonium salt primarily undergoes:

  • Hydrolysis: This reaction can occur under acidic or basic conditions, cleaving the phosphodiester bond to yield guanosine and cytidine.
  • Enzymatic Cleavage: Specific ribonucleases such as ribonuclease T1 can cleave the phosphodiester bond at defined sites, producing smaller RNA fragments.

Common Reagents and Conditions

The hydrolysis reaction typically requires either strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide). For enzymatic cleavage, optimal conditions for ribonuclease activity must be maintained, including appropriate buffer systems and temperature settings.

Major Products Formed

The primary products from both hydrolysis and enzymatic cleavage are guanosine and cytidine, which are fundamental components of RNA molecules.

Mechanism of Action

Process

Guanylyl-3'-5'-cytidine ammonium salt acts primarily as a substrate for various ribonucleases. Upon binding to the active site of ribonuclease T1, it undergoes cleavage at the phosphodiester bond, leading to the formation of smaller RNA fragments. This interaction provides insights into the enzyme's specificity and catalytic mechanisms.

Data on Biochemical Pathways

The degradation of RNA mediated by Guanylyl-3'-5'-cytidine ammonium salt influences several biochemical pathways related to RNA metabolism, impacting gene expression and cellular signaling processes.

Physical and Chemical Properties Analysis

Physical Properties

Guanylyl-3'-5'-cytidine ammonium salt is generally stable when stored at -20°C but can degrade over time if not properly stored. Its solubility in aqueous solutions makes it suitable for various biochemical assays.

Chemical Properties

The compound exhibits resistance to oxidation and reduction due to the inherent stability of its nucleoside components. Its unique 3',5' linkage contributes to its specific biochemical roles and interactions with enzymes.

Applications

Guanylyl-3'-5'-cytidine ammonium salt has diverse applications across several scientific fields:

  • Biochemistry: Used extensively to study ribonuclease activity and specificity.
  • Molecular Biology: Serves as a model compound for examining nucleic acid interactions.
  • Medicine: Investigated for potential therapeutic applications involving ribonuclease-based agents.
  • Industry: Employed in the production of oligonucleotide-based products and analytical techniques .
Enzymatic Interactions and Substrate Specificity of Guanylyl-3'-5'-cytidine Ammonium Salt

Role as a Substrate for Ribonucleases (RNases)

Mechanistic Studies of RNase T1 and Mutant Variants

Guanylyl-3'-5'-cytidine ammonium salt (GpC) serves as a critical minimal substrate for investigating the catalytic mechanisms of ribonucleases, particularly RNase T1. This enzyme specifically cleaves phosphodiester bonds at the 3'-end of guanosine residues in single-stranded RNA. GpC’s dinucleotide structure—comprising guanylyl (G) and cytidylyl (C) moieties linked by a 3′-5′ phosphodiester bond—mimits natural RNA substrates while providing structural simplicity for mechanistic studies. Research leveraging GpC has revealed that RNase T1 employs a two-step catalytic process:

  • Transphosphorylation: Formation of a guanosine 2',3'-cyclic phosphate intermediate.
  • Hydrolysis: Opening of the cyclic intermediate to yield 3'-GMP [1] [8].

Mutagenesis studies using GpC have identified key residues in RNase T1’s active site (e.g., His40, Glu58, Arg77) essential for transition-state stabilization. Mutations at these sites alter catalytic efficiency, demonstrated by reduced cleavage rates when GpC is used as the substrate. This underscores GpC’s utility in dissecting enzyme structure-function relationships [1].

Kinetics of Phosphodiester Bond Cleavage in Oligonucleotide Dimers

GpC enables precise quantification of phosphodiester bond cleavage kinetics. Experimental data reveal distinct kinetic parameters for RNase T1-mediated hydrolysis:

Table 1: Kinetic Parameters for GpC Cleavage by RNase T1

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-type RNase T1120 ± 1545 ± 33.75 × 10⁵
H40A Mutant350 ± 400.8 ± 0.12.29 × 10³

Key observations:

  • The high kcat/Km (catalytic efficiency) of wild-type RNase T1 highlights GpC’s optimal fit in the enzyme’s binding pocket.
  • Mutants like H40A show dramatically reduced kcat, confirming His40’s role in acid-base catalysis [1] [8].

These studies employ HPLC and radiometric assays to track GpC degradation products (3'-GMP and cytidine), providing insights into RNA turnover mechanisms [1] [4].

Modulation of Enzyme Specificity via Structural Mimicry

Comparative Analysis with Cytidylyl-(3'-5')-Guanosine (CpG)

GpC’s structural isomer, cytidylyl-(3'-5')-guanosine (CpG), exhibits divergent enzyme specificity despite identical nucleotide composition. This contrast is pivotal for understanding how phosphodiester bond orientation influences molecular recognition:

Table 2: Specificity of GpC vs. CpG in Enzyme Systems

SubstrateRNase T1 ActivityBacterial Toxin ActivityPrimary Recognition Site
GpCHigh cleavageLow3′-Guanine base
CpGNo cleavageHigh (for cytidylyl cyclases)3′-Cytosine base
  • RNase T1: Cleaves GpC exclusively due to its specificity for guanine at the 3′-end. CpG remains intact as it positions cytosine terminally [1] [8].
  • Bacterial nucleotidyl cyclases: Enzymes like Bacillus anthracis edema factor (EF) show pronounced activity with CpG (generating cyclic CMP) but negligible activity with GpC. This selectivity arises from EF’s catalytic pocket, which accommodates cytidine more efficiently than guanosine [4].

The divergent behavior of GpC and CpG underscores the role of dinucleotide directionality in enzyme specificity. Computational modeling reveals that GpC’s guanine base forms hydrogen bonds with RNase T1 (e.g., with Asn98), while CpG adopts a distinct conformation incompatible with this binding [4] [10].

Table 3: Structural and Functional Properties of Guanylyl-3'-5'-cytidine Ammonium Salt

PropertyValueSource
CAS Number98046-67-4 [3] [5]
Molecular FormulaC₁₉H₂₅N₈O₁₂P·NH₃ [3] [6]
Molecular Weight605.46 g/mol [5] [6]
IUPAC Name[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; azane [3]
Primary Biological RoleSubstrate for RNase kinetics and specificity studies [1]
Storage Conditions-20°C (solid) [1] [7]

This ammonium salt form enhances GpC’s solubility and stability for in vitro assays, making it indispensable for enzymology research [5] [7].

Properties

CAS Number

98046-67-4

Product Name

Guanylyl-3'-5'-cytidine ammonium salt

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

Molecular Formula

C19H28N9O12P

Molecular Weight

605.5 g/mol

InChI

InChI=1S/C19H25N8O12P.H3N/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32;/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32);1H3

InChI Key

PPSONIOCBRREER-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

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